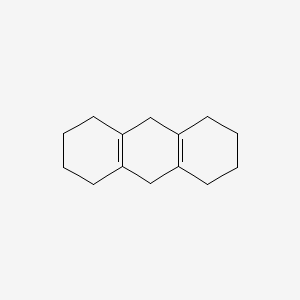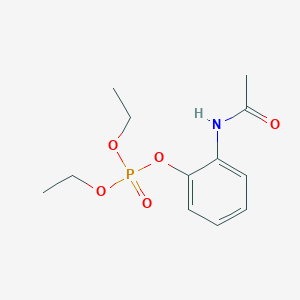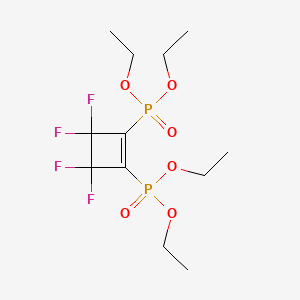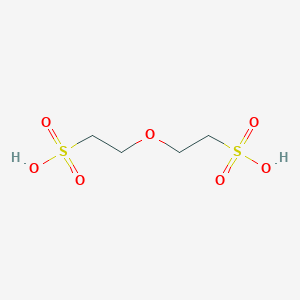
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene is a saturated hydrocarbon derived from anthracene It is characterized by the addition of hydrogen atoms to the aromatic rings of anthracene, resulting in a fully hydrogenated structure
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene can be synthesized through the hydrogenation of anthracene. This process typically involves the use of a catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 5\text{H}2 \rightarrow \text{C}{14}\text{H}_{24} ]
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using large reactors and continuous flow systems to ensure efficient production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Further reduction of the compound can lead to the formation of more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated decahydroanthracene derivatives.
科学研究应用
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene has several applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a precursor for the synthesis of various chemicals and materials.
作用机制
The mechanism by which 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene exerts its effects depends on the specific reaction or application. In hydrogenation reactions, the compound acts as a hydrogen donor, facilitating the addition of hydrogen atoms to other molecules. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and other hydrophobic molecules.
相似化合物的比较
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A partially hydrogenated derivative of phenanthrene.
1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester: A similar compound with additional functional groups.
Uniqueness: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene is unique due to its fully hydrogenated structure, which imparts distinct chemical properties compared to its partially hydrogenated or functionalized counterparts
属性
CAS 编号 |
3485-60-7 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,7,8,9,10-decahydroanthracene |
InChI |
InChI=1S/C14H20/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H2 |
InChI 键 |
YUHZADLCZUSUGL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)CC3=C(C2)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151073.png)


![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)

![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)

![6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14151109.png)
![(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione](/img/structure/B14151111.png)
![1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol](/img/structure/B14151116.png)
![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)

